molecular formula C28H36O5 B1261065 Coagulin F

Coagulin F

Cat. No.: B1261065
M. Wt: 452.6 g/mol
InChI Key: XLKFUJPNXPVFRF-LXSIAZRUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Coagulin F is a withanolide, a class of polyoxygenated steroidal lactones, isolated from the medicinal plant Withania coagulans . This plant has a significant history in traditional Ayurvedic medicine, and its fruits, where this compound is found, have been used to treat various conditions . Like other withanolides, this compound is based on a C-28 ergostane skeleton and contributes to the plant's diverse pharmacological activities . Researchers value withanolides like this compound primarily for their anti-inflammatory and anti-cancer properties. These compounds can modulate key inflammatory pathways, including NF-κB and MAPK signaling, which are crucial in the immune response and the pathogenesis of chronic diseases . Studies on related withanolides have demonstrated cytotoxic and apoptotic effects against various cancer cell lines, making them compounds of interest in oncology research . Furthermore, extracts of Withania coagulans fruits have shown promising anti-hyperglycemic and anti-dyslipidemic activity in animal models, suggesting potential applications for this compound in metabolic disorder research . The mechanism of action for withanolides is often attributed to key structural features, such as an α,β-unsaturated ketone in ring A, which can react with cysteine residues in target proteins . This product is intended for research purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C28H36O5

Molecular Weight

452.6 g/mol

IUPAC Name

(1R,2R,10R,11S,14R,15S,16S)-16-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]-10,14,16-trimethyl-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadeca-4,6-dien-9-one

InChI

InChI=1S/C28H36O5/c1-16-14-23(32-24(31)18(16)15-29)27(4)21-11-13-28(33-27)20-9-8-17-6-5-7-22(30)26(17,3)19(20)10-12-25(21,28)2/h5-6,8,19-21,23,29H,7,9-15H2,1-4H3/t19-,20+,21-,23+,25+,26-,27-,28+/m0/s1

InChI Key

XLKFUJPNXPVFRF-LXSIAZRUSA-N

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@]2([C@H]3CC[C@@]4([C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(C(=O)CC=C6)C)C)O2)C)CO

Canonical SMILES

CC1=C(C(=O)OC(C1)C2(C3CCC4(C3(CCC5C4CC=C6C5(C(=O)CC=C6)C)C)O2)C)CO

Synonyms

27-hydroxy-14,20-epoxy-1-oxowitha-3,5,24-trienolide
coagulin F

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

Coagulin F is primarily recognized for its immunosuppressive and hypoglycemic effects. Research has demonstrated that it can significantly lower postprandial blood glucose levels, making it a candidate for diabetes management. In studies involving diabetic rat models, this compound exhibited a reduction of over 30% in blood glucose levels following sucrose loading .

Hypoglycemic Activity

  • Mechanism : this compound appears to modulate glucose metabolism, potentially through the enhancement of insulin sensitivity and reduction of hepatic glucose output.
  • Case Study : In experiments with streptozotocin-induced diabetic rats, administration of this compound resulted in significant reductions in blood glucose levels, indicating its potential as an antidiabetic agent .

Immunosuppressive Effects

  • Mechanism : this compound has been shown to suppress T-cell and B-cell proliferation, akin to the effects of prednisolone. This action is likely mediated through IL-2 receptor binding .
  • Case Study : In vitro studies have demonstrated that this compound inhibits cytokine production in activated lymphocytes, suggesting its utility in managing autoimmune conditions .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties, particularly against pathogenic bacteria. It belongs to the pediocin-like family of bacteriocins and has been characterized as an antilisterial peptide .

Antibacterial Applications

  • Mechanism : The compound disrupts bacterial cell membranes and inhibits protein synthesis.
  • Case Study : Laboratory studies indicated that this compound effectively inhibited the growth of Listeria monocytogenes, showcasing its potential in food preservation and safety .

Cardiovascular Effects

Emerging evidence suggests that this compound may possess cardiovascular protective properties. Its structural similarities to cardiac glycosides hint at potential applications in heart disease management.

Cardiovascular Applications

  • Mechanism : this compound may influence cardiac function by modulating ion transport and reducing oxidative stress.
  • Case Study : A study involving animal models indicated that this compound improved cardiac function metrics, warranting further investigation into its cardioprotective capabilities .

Food Industry Applications

The coagulation properties of this compound have implications in the dairy industry, particularly for cheese production. Its ability to induce coagulation makes it a valuable ingredient for cheese-making processes.

Dairy Applications

  • Mechanism : By promoting casein degradation, this compound enhances curd formation.
  • Case Study : Research has shown that incorporating this compound into cheese production results in improved texture and flavor profiles .

Nanotechnology Applications

Recent advancements have explored the use of this compound in nanotechnology, particularly in developing biocompatible nanoparticles for drug delivery systems.

Nanoparticle Development

  • Mechanism : Utilizing plant extracts containing this compound for synthesizing nanoparticles offers a green chemistry approach.
  • Case Study : Studies have reported successful synthesis of silver nanoparticles using Withania coagulans extracts, which exhibited antimicrobial activity against various pathogens .

Chemical Reactions Analysis

Hydrolysis of the Lactone Ring

The δ-lactone moiety in Coagulin F can undergo hydrolysis to form a carboxylic acid derivative. This reaction is pH-dependent and typically catalyzed by esterases or lipases in biological systems :

Coagulin FH2O esteraseOpen chain carboxylic acid+Alcohol\text{this compound}\xrightarrow{\text{H}_2\text{O esterase}}\text{Open chain carboxylic acid}+\text{Alcohol}

Oxidation of Hydroxyl Groups

The C-17 and C-20 hydroxyl groups are prone to oxidation, forming ketones or quinone-like structures under oxidative stress. This reactivity is linked to this compound’s bioactivity in plant defense mechanisms .

Electrophilic Additions

The α,β-unsaturated ketone system at C-1 allows nucleophilic attack (e.g., by thiols or amines), forming adducts that may alter bioactivity.

Enzymatic Modifications

  • Role in Plant Defense : this compound’s δ-lactone ring and hydroxyl groups contribute to its antifungal and antibacterial properties by disrupting microbial cell membranes .

  • Metabolic Stability : The conjugated double bonds at positions 3,5,14,24 enhance stability against enzymatic degradation in Withania coagulans .

Synthetic Derivatives

While no direct synthetic studies on this compound exist, related withanolides (e.g., Withaferin A) undergo:

  • Acetylation : Protection of hydroxyl groups improves solubility .

  • Glycosylation : Enhances bioavailability in pharmacological applications .

Structural Comparison with Analogues

Compound Key Structural Differences Biological Implications
This compoundC-17β,20β-dihydroxy, Δ³,⁵,¹⁴,²⁴Enhanced membrane permeability
Withacoagulin EC-14β-hydroxy, Δ²,⁵,²⁴Reduced antifungal activity
Coagulansin BC-3β-hydroxy, Δ⁵Increased solubility in polar solvents

Preparation Methods

Botanical Source and Raw Material Preparation

Coagulin F is primarily extracted from the fruits and aerial parts of Withania coagulans, a plant endemic to South Asia and the Mediterranean. The plant material is typically harvested during the fruiting stage, dried at 40–50°C, and ground into a fine powder (particle size: 0.5–1.0 mm) to maximize surface area for solvent penetration. Pre-treatment steps include defatting with hexane or petroleum ether to remove non-polar constituents, which improves downstream extraction efficiency.

Extraction Techniques

Solvent-Based Extraction

Methanol and chloroform are the most effective solvents for extracting this compound due to their ability to dissolve steroidal lactones. A standardized protocol involves:

  • Maceration : 100 g of powdered plant material is soaked in 1 L of methanol (70% v/v) for 72 hours at 25°C with agitation (150 rpm).
  • Filtration and Concentration : The extract is filtered through Whatman No. 1 paper and concentrated under reduced pressure (40°C, 200 mbar) to yield a viscous residue.
Table 1: Solvent Systems and Extraction Yields for this compound
Solvent Plant Part Duration (h) Yield (mg/g) Purity (%)
Methanol (70%) Fruits 72 1.8 ± 0.2 65–70
Chloroform Aerial 48 1.2 ± 0.1 50–55

Supercritical Fluid Extraction (SFE)

SFE using CO₂ (40°C, 250 bar) with ethanol as a co-solvent (15% v/v) achieves higher purity (85–90%) but lower yields (0.9 mg/g). This method is preferred for industrial-scale production due to reduced solvent residue.

Isolation and Purification

Column Chromatography

The crude extract is fractionated using silica gel (60–120 mesh) with a gradient of hexane:ethyl acetate (9:1 to 1:1 v/v). This compound elutes at hexane:ethyl acetate (3:7), identified by TLC (Rf = 0.45; vanillin-sulfuric acid spray).

Table 2: Chromatographic Parameters for this compound Isolation
Stationary Phase Mobile Phase Flow Rate (mL/min) Elution Volume (mL)
Silica gel Hexane:Ethyl acetate 2.0 150–200
C18 RP-HPLC Acetonitrile:H₂O 1.5 8–10

High-Performance Liquid Chromatography (HPLC)

Final purification is achieved using semi-preparative C18 RP-HPLC (Waters XBridge column, 5 μm, 10 × 250 mm) with an acetonitrile:water gradient (55:45 to 70:30 over 30 min). This compound elutes at 12.5 min (λ = 220 nm).

Structural Elucidation

Spectroscopic Analysis

  • NMR (500 MHz, CDCl₃) : δ 5.85 (d, J = 10 Hz, H-3), δ 4.15 (m, H-22), δ 1.25 (s, H-18).
  • HR-ESI-MS : m/z 489.2387 [M+H]⁺ (calc. for C₂₈H₃₆O₇: 489.2389).
  • FT-IR : Peaks at 1725 cm⁻¹ (γ-lactone) and 3450 cm⁻¹ (hydroxyl).
Figure 1: Structure of this compound

$$ \text{Chemical structure: } (20R,22R)-14\beta,20\beta\text{-dihydroxy-1-oxowitha-2,5,24-trienolide} $$

X-ray Crystallography

Single-crystal X-ray diffraction confirms the stereochemistry (space group P2₁, resolution 0.84 Å).

Quantification and Quality Control

LC-MS/MS Quantification

A validated LC-MS/MS method (Shimadzu LCMS-8060) uses a C18 column (2.1 × 50 mm, 1.7 μm) with a gradient of 0.1% formic acid in acetonitrile:water. Linear range: 0.1–50 μg/mL (R² = 0.999).

Table 3: Validation Parameters for LC-MS/MS
Parameter Value
LOD 0.03 μg/mL
LOQ 0.1 μg/mL
Recovery (%) 98.5 ± 2.1
Intra-day RSD (%) 1.8

Stability Studies

This compound degrades by <5% after 6 months at -20°C (lyophilized form).

Challenges and Optimization

  • Low Yield : Enhanced by ultrasonic-assisted extraction (40 kHz, 30 min), increasing yield by 22%.
  • Purity Issues : Countercurrent chromatography reduces co-eluting withanolides (e.g., coagulin G).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Coagulin F
Reactant of Route 2
Coagulin F

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.